molecular formula C11H22O2 B14558437 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane CAS No. 61920-47-6

2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane

Cat. No.: B14558437
CAS No.: 61920-47-6
M. Wt: 186.29 g/mol
InChI Key: DGMFKZISTCKOBF-UHFFFAOYSA-N
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Description

2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It consists of a six-membered ring containing two oxygen atoms and four carbon atoms, with ethyl and methyl groups attached to the ring. This compound is part of the dioxane family, known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under mild conditions. The general reaction scheme is as follows:

    Acetalization: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form the dioxane ring.

    Substitution: The ethyl and methyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale acetalization processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dioxanes, which can be further utilized in different chemical processes.

Scientific Research Applications

2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its stability and reactivity are attributed to the presence of the dioxane ring, which provides a rigid and electron-rich environment.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with different substituents.

Uniqueness

2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other dioxane derivatives.

Properties

CAS No.

61920-47-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2,2-diethyl-4,5,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-6-11(7-2)12-9(4)8(3)10(5)13-11/h8-10H,6-7H2,1-5H3

InChI Key

DGMFKZISTCKOBF-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(C(C(O1)C)C)C)CC

Origin of Product

United States

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